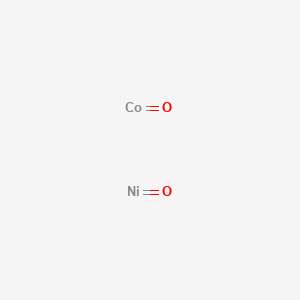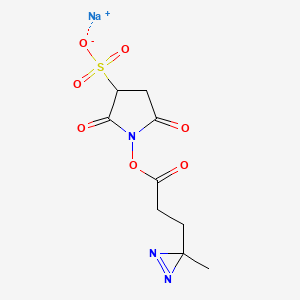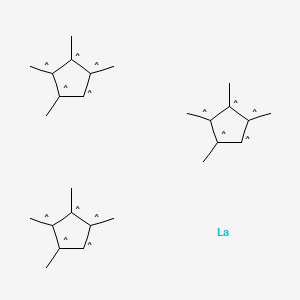
Tris(tetramethylcyclopentadienyl)lanthanum(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tetramethylcyclopentadienyl)lanthanum(III) is an organometallic compound with the molecular formula C27H39La. It is composed of a lanthanum atom coordinated to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)lanthanum(III) can be synthesized through the reaction of lanthanum trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a non-aqueous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes maintaining strict control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(tetramethylcyclopentadienyl)lanthanum(III) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Substitution: Ligand exchange reactions can occur, where the tetramethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand exchange reactions often use other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
Oxidation: Lanthanum oxides.
Substitution: Various lanthanum complexes with different ligands.
Scientific Research Applications
Tris(tetramethylcyclopentadienyl)lanthanum(III) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is employed in the synthesis of advanced materials, including thin films and nanoparticles.
Chemistry: It serves as a precursor for the preparation of other lanthanum-based compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in research to study the properties and reactivity of lanthanum complexes
Mechanism of Action
The mechanism by which Tris(tetramethylcyclopentadienyl)lanthanum(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The lanthanum center can facilitate electron transfer and stabilize reactive intermediates, making it an effective catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Tris(methylcyclopentadienyl)lanthanum(III): Contains methylcyclopentadienyl ligands.
Lanthanum tris(hexamethyldisilazide): Another lanthanum complex with different ligands
Uniqueness
Tris(tetramethylcyclopentadienyl)lanthanum(III) is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C27H39La |
|---|---|
Molecular Weight |
502.5 g/mol |
InChI |
InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI Key |
MEFBYUADNJXASA-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



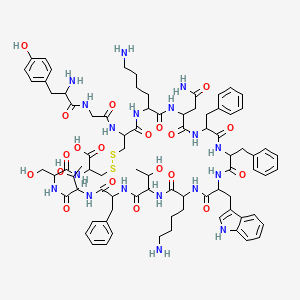
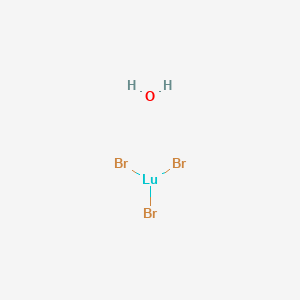

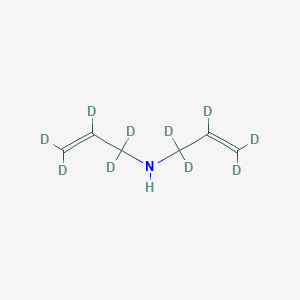
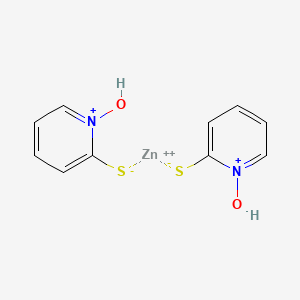


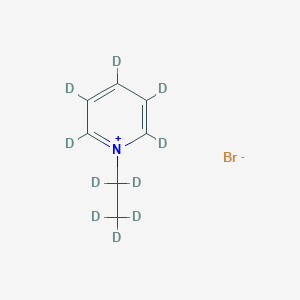
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
